molecular formula C34H50N4O9S B1669780 Dalfopristin CAS No. 112362-50-2

Dalfopristin

Cat. No.: B1669780
CAS No.: 112362-50-2
M. Wt: 690.8 g/mol
InChI Key: SUYRLXYYZQTJHF-KDGYIZLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalfopristin is a semi-synthetic streptogramin antibiotic, derived from pristinamycin IIA. It is commonly used in combination with quinupristin under the trade name Synercid. This combination is particularly effective against Gram-positive bacteria, including multi-drug-resistant strains .

Mechanism of Action

Target of Action

Dalfopristin primarily targets the bacterial ribosome . It is used in combination with another antibiotic, quinupristin, to treat severe or life-threatening infections of vancomycin-resistant Enterococcus faecium (VREF), and skin infections caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes .

Mode of Action

This compound binds to the 23S portion of the 50S ribosomal subunit, causing a conformational change . This change enhances the binding of quinupristin by a factor of about 100 . In addition, this compound inhibits the early phase of protein synthesis .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 23S portion of the 50S ribosomal subunit, it inhibits the early phase of protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth and replication.

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in the liver. It is extensively hepatically metabolized and excreted from the feces . This compound also serves as an inhibitor of the cytochrome P450 (CYP) 3A4 enzyme pathway , which plays a crucial role in drug metabolism. Therefore, the bioavailability of this compound can be influenced by drugs metabolized by the CYP3A4 pathway.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting protein synthesis, this compound prevents the bacteria from producing essential proteins, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 pathway can affect the bioavailability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dalfopristin is synthesized from pristinamycin IIA through a stereoselective Michael-type addition of 2-diethylaminoethanethiol on the conjugated double bond of the dehydroproline ring. The initial method involved using sodium periodate associated with ruthenium dioxide to oxidize the sulfur derivative into a sulfone. an improved yield is achieved using hydrogen peroxide with sodium tungstate in a two-phase medium .

Industrial Production Methods: For large-scale production, the this compound portion of quinupristin/dalfopristin is achieved through purifying cocrystallization from acetone solutions. This method ensures the production of a structurally more hydrophobic compound that contains a readily ionizable group available for salt formation .

Chemical Reactions Analysis

Types of Reactions: Dalfopristin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .

Properties

CAS No.

112362-50-2

Molecular Formula

C34H50N4O9S

Molecular Weight

690.8 g/mol

IUPAC Name

(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1

InChI Key

SUYRLXYYZQTJHF-KDGYIZLOSA-N

Isomeric SMILES

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C

SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Canonical SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Appearance

Solid powder

Color/Form

Slightly yellow to yellow powder
White solid

melting_point

approximately 150 °C

112362-50-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

7.16e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476

vapor_pressure

8.83X10-29 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalfopristin
Reactant of Route 2
Reactant of Route 2
Dalfopristin
Reactant of Route 3
Reactant of Route 3
Dalfopristin
Reactant of Route 4
Dalfopristin
Reactant of Route 5
Dalfopristin
Reactant of Route 6
Dalfopristin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.